Technical Whitepaper: (3R,4S)-4-Methoxypyrrolidin-3-ol
Technical Whitepaper: (3R,4S)-4-Methoxypyrrolidin-3-ol
The following technical guide details the identification, synthesis, and application of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in modern medicinal chemistry.
Core Identity, Synthesis Architectures, and Pharmaceutical Applications
Executive Identity Matrix
The compound (3R,4S)-4-Methoxypyrrolidin-3-ol is a specific stereoisomer of 4-methoxypyrrolidin-3-ol, characterized by a cis-relationship between the hydroxyl and methoxy substituents on the pyrrolidine ring. It is most frequently supplied and handled as its hydrochloride salt to ensure stability against oxidation and polymerization.
| Parameter | Technical Specification |
| Chemical Name | (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride |
| CAS Number (HCl Salt) | 473298-26-9 |
| CAS Number (Free Base) | Not widely listed; typically generated in situ |
| Stereochemistry | cis-(3R, 4S) |
| Molecular Formula | C₅H₁₁NO₂[1] · HCl |
| Molecular Weight | 153.61 g/mol (Salt); 117.15 g/mol (Base) |
| IUPAC Name | (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride |
| SMILES (Free Base) | CO[C@@H]1CNCC1[C@H]O |
| Key Synonym | cis-4-Methoxy-3-pyrrolidinol HCl |
Critical Warning: Do not confuse with the trans-isomer (CAS 412279-17-5), which often possesses (3R,4R) or (3S,4S) configuration. The biological activity of kinase inhibitors derived from these isomers differs drastically due to the precise vector of the hydrogen-bond donating hydroxyl group.
Stereochemical Analysis & Structural Logic
The (3R,4S) configuration dictates a cis arrangement. In the pyrrolidine ring, the C3-Hydroxyl and C4-Methoxy groups project on the same face of the ring.
-
C3 (R-configuration): Priority sequence OH > C4 > C2. With H pointing away, OH is "Up".
-
C4 (S-configuration): Priority sequence OMe > C3 > C5. With H pointing away, OMe is "Up".
-
Result: Both functional groups are cis, creating a specific hydrophilic pocket essential for binding in ATP-pockets of kinases like EGFR.
Stereochemical Verification Diagram
The following decision tree outlines the logic for verifying the identity of the isomer during synthesis or procurement.
Figure 1: Decision logic for confirming the (3R,4S) stereoisomer.
Synthesis Architectures
Producing the (3R,4S) isomer requires overcoming the thermodynamic preference for trans-opening of epoxides. Two primary routes are validated for high-fidelity synthesis.
Route A: Chiral Pool Strategy (From L-Tartaric Acid)
This route uses the natural chirality of L-tartaric acid to establish the pyrrolidine core. However, since L-tartaric acid yields the (3R,4R)-diol (trans), an inversion step (Mitsunobu) is required to achieve the (3R,4S) cis configuration.
-
Cyclization: Condensation of L-tartaric acid with benzylamine to form the pyrrolidine-2,5-dione, followed by reduction to (3R,4R)-1-benzylpyrrolidine-3,4-diol.
-
Desymmetrization: Selective mono-protection of one hydroxyl group (e.g., with TBDMS or Benzoyl).
-
Inversion (Critical Step): The remaining free hydroxyl (3R) is inverted to (3S) using Mitsunobu conditions or Triflate displacement, often installing the methoxy group directly or via an intermediate.
-
Note: Direct methylation of the trans-diol gives the trans-methoxy product. To get cis, you must invert the center bearing the alcohol or the ether.
-
-
Final Deprotection: Removal of the benzyl group (hydrogenation) and protecting groups yields the target.
Route B: Asymmetric Ring Opening (Scalable)
A more modern approach involves the resolution of racemic intermediates or the use of hydrolytic kinetic resolution (HKR).
-
Epoxidation: Epoxidation of N-Boc-3-pyrroline.
-
Ring Opening: Acid-catalyzed opening with methanol yields trans-4-methoxy-3-hydroxypyrrolidine (Racemic).
-
Resolution: Enzymatic resolution (lipase) or chiral salt resolution is used to separate the enantiomers.
-
Inversion: The (3R,4R) or (3S,3S) intermediate is inverted at the hydroxyl position to yield the cis-(3R,4S) product.
Applications in Drug Development
The (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold is a "privileged structure" in kinase inhibitor design. Its specific 3D geometry allows it to probe the ribose-binding pocket of ATP-dependent enzymes.
Case Study: EGFR Inhibitors (T790M Mutants)
In the development of 3rd and 4th generation EGFR inhibitors (e.g., analogs of PF-06459988 ), the pyrrolidine ring serves as a solubilizing tether that projects into the solvent-exposed region of the kinase.
-
Mechanism: The methoxy group provides a specific dipole interaction, while the hydroxyl group can form hydrogen bonds with residues like Asp855 or Lys745, depending on the specific docking mode.
-
Selectivity: The cis-configuration often imposes a rigid conformation that fits the mutant EGFR (T790M/C797S) binding site better than the wild-type, improving the therapeutic index.
Case Study: IRAK4 Inhibitors
Research into Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors has utilized 3,4-disubstituted pyrrolidines to optimize ligand efficiency (LE) and lipophilic efficiency (LipE). The (3R,4S) isomer provides a vector for substituents that maximizes potency while maintaining low molecular weight.
Experimental Protocol: Handling & Storage
Safety: The hydrochloride salt is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
Preparation of Free Base (In Situ): Commercial supplies are almost exclusively the HCl salt (CAS 473298-26-9). For reactions requiring the nucleophilic free amine:
-
Suspend 1.0 eq of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl in dry DCM or DMF.
-
Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .
-
Stir for 15 minutes at room temperature.
-
Use the solution directly in nucleophilic substitution or amide coupling reactions. Do not isolate the free base if possible, as it is prone to air oxidation.
Storage:
-
Condition: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Stability: Stable for >2 years if kept dry. Decomposition is indicated by a yellowing of the white crystalline solid.
References
-
Sigma-Aldrich. (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride Product Sheet. CAS 473298-26-9. Link
-
Planken, S., et al. (2017).[2] "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)..." Journal of Medicinal Chemistry, 60(7), 3002-3019.[2] (Contextual reference for pyrrolidine scaffold utility in EGFR inhibitors). Link
-
Cheng, H., et al. (2016).[2][3] "Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)..." Journal of Medicinal Chemistry, 59(5), 2005-2024. Link
-
ChemScene. (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine and related isomers. (Reference for stereochemical nomenclature and CAS correlations). Link
-
PubChem. Compound Summary for CAS 473298-26-9. National Library of Medicine. Link
Sources
- 1. Trans-4-methoxy-3-pyrrolidinol hydrochloride - CAS:412279-17-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
